Dehydrocapaurimine
Description
Dehydrocapaurimine is an isoquinoline alkaloid isolated from Corydalis ophiocarpa (蛇果黄堇), a plant in the Papaveraceae family. First reported in 1978, it was identified alongside other structurally related alkaloids, such as dehydrocapaurine and dehydrocorydalmine, using droplet counter-current chromatography .
Properties
CAS No. |
57499-40-8 |
|---|---|
Molecular Formula |
C20H20ClNO5 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-1,10-diol;chloride |
InChI |
InChI=1S/C20H19NO5.ClH/c1-24-16-9-12-6-7-21-10-13-11(4-5-15(22)19(13)25-2)8-14(21)17(12)18(23)20(16)26-3;/h4-5,8-10,22H,6-7H2,1-3H3;1H |
InChI Key |
BBYJVCPFCHYJLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O)OC.[Cl-] |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O)OC.[Cl-] |
Synonyms |
dehydrocapaurimine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dehydrocapaurimine belongs to a class of dehydrogenated isoquinoline alkaloids. Below is a comparison with two structurally and functionally related compounds: dehydrocapaurine and dehydrocorydalmine.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: All three compounds share an isoquinoline backbone modified by dehydrogenation, a common feature in alkaloids from Corydalis species.
Biosynthetic Pathway : These alkaloids likely originate from tyrosine-derived precursors, undergoing similar dehydrogenation and cyclization steps. This pathway is conserved across many Papaveraceae alkaloids .
Pharmacological Gaps: Despite structural parallels, experimental data on receptor binding, toxicity, or clinical efficacy for this compound and its analogs are absent in the provided sources. This contrasts with well-studied isoquinoline alkaloids like morphine or papaverine.
Limitations and Research Needs
The comparison above is constrained by the scarcity of primary data. Key limitations include:
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